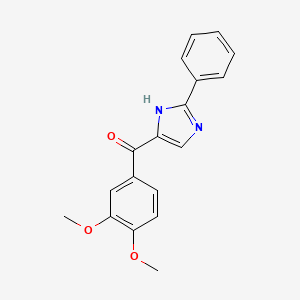
(3,4-dimethoxyphenyl)-(2-phenyl-1H-imidazol-5-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,4-Dimethoxyphenyl)-(2-phenyl-1H-imidazol-5-yl)methanone is a synthetic organic compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of a methanone group linking a 3,4-dimethoxyphenyl ring and a 2-phenyl-1H-imidazol-5-yl ring. It has garnered interest in various fields of scientific research due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-dimethoxyphenyl)-(2-phenyl-1H-imidazol-5-yl)methanone typically involves multi-step organic reactions. One common method starts with the preparation of 3,4-dimethoxybenzaldehyde, which is then subjected to a condensation reaction with 2-phenyl-1H-imidazole in the presence of a suitable catalyst. The reaction conditions often include the use of solvents like dichloromethane and reagents such as phosphorus oxychloride (POCl3) to facilitate the formation of the methanone linkage .
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to enhance yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography. The choice of solvents and catalysts is also tailored to ensure cost-effectiveness and environmental sustainability .
Chemical Reactions Analysis
Types of Reactions
(3,4-Dimethoxyphenyl)-(2-phenyl-1H-imidazol-5-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as sodium borohydride (NaBH4) can convert the methanone group to an alcohol.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
(3,4-Dimethoxyphenyl)-(2-phenyl-1H-imidazol-5-yl)methanone has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Studied for its anticancer, antibacterial, and antifungal properties.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of (3,4-dimethoxyphenyl)-(2-phenyl-1H-imidazol-5-yl)methanone involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound may also interfere with cellular signaling pathways, leading to altered cellular functions .
Comparison with Similar Compounds
Similar Compounds
- (3,4-Dimethoxyphenyl)-(2-phenyl-1H-imidazol-4-yl)methanone
- (3,4-Dimethoxyphenyl)-(2-phenyl-1H-imidazol-6-yl)methanone
- (3,4-Dimethoxyphenyl)-(2-phenyl-1H-imidazol-2-yl)methanone
Uniqueness
(3,4-Dimethoxyphenyl)-(2-phenyl-1H-imidazol-5-yl)methanone stands out due to its specific substitution pattern on the imidazole ring, which may confer unique biological activities and chemical reactivity compared to its analogs .
Properties
Molecular Formula |
C18H16N2O3 |
|---|---|
Molecular Weight |
308.3 g/mol |
IUPAC Name |
(3,4-dimethoxyphenyl)-(2-phenyl-1H-imidazol-5-yl)methanone |
InChI |
InChI=1S/C18H16N2O3/c1-22-15-9-8-13(10-16(15)23-2)17(21)14-11-19-18(20-14)12-6-4-3-5-7-12/h3-11H,1-2H3,(H,19,20) |
InChI Key |
AGYCWSCTZBJQCS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C2=CN=C(N2)C3=CC=CC=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


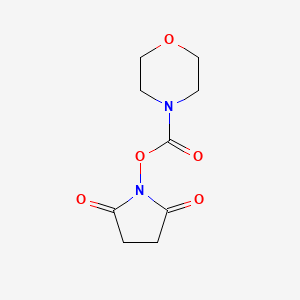
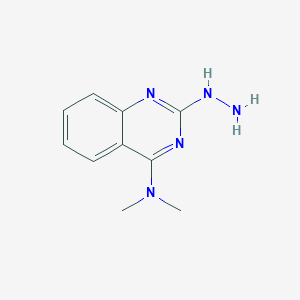


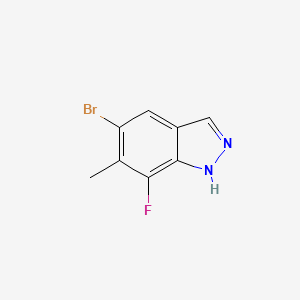
![Tert-butyl 3-[methoxy(methyl)carbamoyl]-5-phenylmethoxyindazole-1-carboxylate](/img/structure/B13849878.png)
![sodium;9-[(E)-4-[(2R,3aS,6S,7S,7aR)-2-[(1S,2S,3S)-1,3-dihydroxy-2-methylbutyl]-7-hydroxy-3,3a,4,6,7,7a-hexahydro-2H-furo[3,2-c]pyran-6-yl]-3-methylbut-2-enoyl]oxynonanoate](/img/structure/B13849887.png)

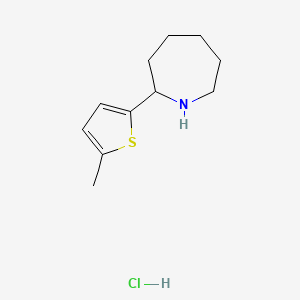
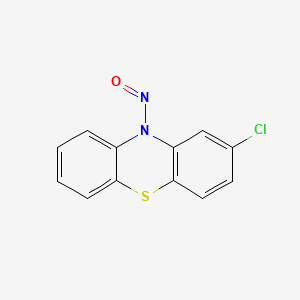
![methyl (3R,6R)-3,4,5-triacetyloxy-6-[[(3S,5R,8R,9S,10S,13S,14R,17S)-17-hydroxy-13-methyl-1,2,3,4,5,6,7,8,9,10,11,12,14,15,16,17-hexadecahydrocyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylate](/img/structure/B13849909.png)
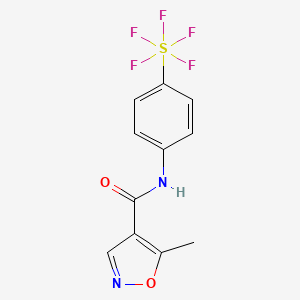
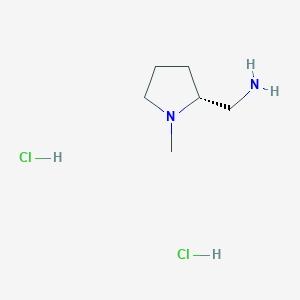
![2,6-Difluoro-4-[(4-methylsulfonylpiperazin-1-yl)methyl]phenol](/img/structure/B13849924.png)
